Lipophilicity Elevation versus Des-Methyl Analog
The target compound bears an additional para-methyl group on the C6-phenyl ring relative to its closest analog, 2,4-dichloro-5-(4-chlorophenyl)-6-phenylpyrimidine (CAS 651315-79-6). This structural difference increases calculated LogP by +0.31 log units (6.08 vs. 5.77) while maintaining identical tPSA (25.78 Ų) . The higher lipophilicity is expected to enhance passive membrane permeability and blood-brain barrier penetration if the compound or its derivatives are deployed in CNS-targeted programs [1].
| Evidence Dimension | Calculated LogP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 6.08 (CAS 651315-83-2) |
| Comparator Or Baseline | LogP = 5.77 (CAS 651315-79-6, des-methyl analog) |
| Quantified Difference | ΔLogP = +0.31 |
| Conditions | Calculated values from ChemSrc database; method not specified but consistent between entries |
Why This Matters
A 0.3 LogP increase can translate to a ~2-fold increase in membrane permeability, making 651315-83-2 the preferred starting material for CNS-penetrant library synthesis over the des-methyl analog.
- [1] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-48. doi:10.1517/17460441003605098. View Source
